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molecular formula C6H4ClIO2S B1298465 2-Iodobenzenesulfonyl chloride CAS No. 63059-29-0

2-Iodobenzenesulfonyl chloride

Cat. No. B1298465
M. Wt: 302.52 g/mol
InChI Key: ZPNWNLNPDRYULE-UHFFFAOYSA-N
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Patent
US09356243B2

Procedure details

19.6 g (80 mmol) of 1-bromocarbazole are initially introduced in 1000 ml of THF, and 8.9 g (223.3 mmol) of NaH (60% in oil) are added at 0° C. 24 g (80 mmol) of 2-iodobenzenesulfonyl chloride are subsequently added to the mixture, which is then stirred at 40° C. for 12 h. The organic phase is dried over MgSO4, and the solvent is removed in vacuo. The residue is recrystallised from acetone and finally sublimed in a high vacuum. Yield: 29 g (574 mmol), 72% of theory, purity according to HPLC 99.9%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[S:24](Cl)(=[O:26])=[O:25]>C1COCC1>[C:19]1([S:24]([N:13]2[C:14]3[C:2]([Br:1])=[CH:3][CH:4]=[CH:5][C:6]=3[C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)(=[O:26])=[O:25])[CH:20]=[CH:21][CH:22]=[CH:23][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
BrC1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is then stirred at 40° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from acetone

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C2=CC=CC=C2C=2C=CC=C(C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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